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Compound of Interest

Compound Name: 5-Nitro-1,10-phenanthroline

Cat. No.: B1664666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitro-
1,10-phenanthroline, a key heterocyclic compound with significant applications in coordination

chemistry, analytical reagents, and as a precursor in the synthesis of novel pharmaceutical

agents. This document details its characteristic spectroscopic signatures, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, alongside the

experimental protocols for these analyses.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Nitro-1,10-phenanthroline,

providing a quick reference for researchers.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

search results

Note: While specific experimental data for the ¹H NMR of 5-Nitro-1,10-phenanthroline is not

readily available in the provided search results, the expected spectrum would show complex
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aromatic signals. Protons in the vicinity of the nitro group and the nitrogen atoms of the

phenanthroline ring would be significantly deshielded, appearing at higher chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: Definitive ¹³C NMR data for 5-Nitro-1,10-phenanthroline is not available in the provided

search results. The carbon atom attached to the nitro group is expected to be significantly

deshielded.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Assignment

~3100-3000 Aromatic C-H stretch

~1600-1585 Aromatic C=C stretching vibrations

~1550-1490 Asymmetric NO₂ stretch

~1500-1400 Aromatic C=C stretching vibrations

~1390-1300 Symmetric NO₂ stretch

~860-680 Aromatic C-H bending

Note: The IR spectrum of 5-Nitro-1,10-phenanthroline is characterized by the strong

absorption bands of the nitro group and the typical vibrations of the aromatic phenanthroline

core.

Table 4: UV-Vis Spectroscopic Data
Wavelength (λmax) nm

Molar Absorptivity (ε) L
mol⁻¹ cm⁻¹

Solvent

Data not available in search

results
Ethanol
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Note: While specific λmax and molar absorptivity values for 5-Nitro-1,10-phenanthroline in

ethanol are not explicitly available, 1,10-phenanthroline exhibits an absorbance peak at 232

nm[1]. The nitro group is expected to cause a bathochromic (red) shift in the absorption

maxima.

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of 5-Nitro-1,10-
phenanthroline are provided below.

Synthesis of 5-Nitro-1,10-phenanthroline
A general procedure for the synthesis of 5-Nitro-1,10-phenanthroline involves the nitration of

1,10-phenanthroline. A typical protocol is as follows:

To a mixture of fuming nitric acid and concentrated sulfuric acid, 1,10-phenanthroline is

added slowly with careful temperature control.

The reaction mixture is then heated for a specific duration to ensure complete nitration.

After cooling, the mixture is poured onto ice, and the resulting solution is neutralized with a

base (e.g., sodium hydroxide) to precipitate the product.

The crude 5-Nitro-1,10-phenanthroline is collected by filtration, washed with water, and can

be further purified by recrystallization from a suitable solvent such as a benzene/petroleum

ether mixture or ethanol[2].

NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400

MHz or higher).

Sample Preparation: Approximately 5-10 mg of the purified 5-Nitro-1,10-phenanthroline is

dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1664666?utm_src=pdf-body
https://www.aatbio.com/absorbance-uv-visible-spectrum-graph-viewer/1_10_phenanthroline
https://www.benchchem.com/product/b1664666?utm_src=pdf-body
https://www.benchchem.com/product/b1664666?utm_src=pdf-body
https://www.benchchem.com/product/b1664666?utm_src=pdf-body
https://www.benchchem.com/product/b1664666?utm_src=pdf-body
https://www.benchchem.com/product/b1664666?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/MSD/Scientific-Resources/ftir-educational-experiment-package-volume-1-BR51418.pdf
https://www.benchchem.com/product/b1664666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: The spectrometer is locked on the deuterium signal of the solvent, and the

magnetic field is shimmed to achieve optimal homogeneity. Standard pulse sequences are

used for both ¹H and ¹³C NMR acquisitions. For ¹H NMR, a sufficient number of scans (e.g.,

16 or 32) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number

of scans is typically required due to the low natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is processed using Fourier

transformation. The resulting spectrum is then phased and the chemical shift scale is

calibrated. Integration of the signals in the ¹H NMR spectrum provides information on the

relative number of protons.

Infrared (IR) Spectroscopy
FTIR spectra are recorded to identify the functional groups present in the molecule.

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A

small amount of the sample (1-2 mg) is finely ground with spectroscopic grade potassium

bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by

grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr

or NaCl plates.

Data Acquisition: A background spectrum of the KBr pellet or Nujol is recorded first. Then,

the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Data Analysis: The absorption bands are identified and assigned to the corresponding

functional group vibrations.

UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Sample Preparation: A dilute solution of 5-Nitro-1,10-phenanthroline is prepared in a

suitable UV-transparent solvent, such as ethanol. The concentration is adjusted to obtain an

absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
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Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g.,

200-800 nm) using a spectrophotometer. A cuvette containing the pure solvent is used as a

blank to zero the instrument.

Data Analysis: The wavelength of maximum absorption (λmax) and the corresponding

absorbance value are determined. The molar absorptivity (ε) can be calculated using the

Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is

the path length of the cuvette (usually 1 cm).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 5-Nitro-1,10-phenanthroline.
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Workflow for Spectroscopic Characterization

This comprehensive guide serves as a valuable resource for researchers and professionals

engaged in the study and application of 5-Nitro-1,10-phenanthroline, facilitating a deeper

understanding of its chemical properties through spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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